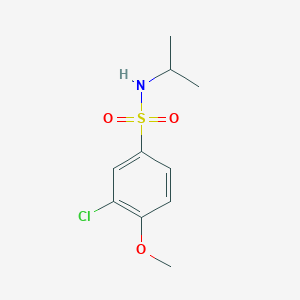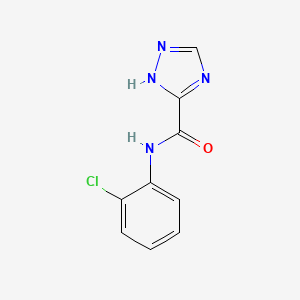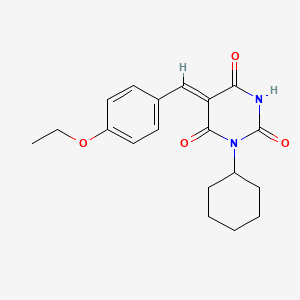![molecular formula C17H10F4O3 B5700392 7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5700392.png)
7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one
Descripción general
Descripción
7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic compound that belongs to the family of chromones. It has been extensively studied for its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
Anticholinesterase Activity
7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one has been studied for its anticholinesterase activity, particularly against acetylcholinesterase (AChE). A study by Ghanei-Nasab et al. (2016) in the "European Journal of Medicinal Chemistry" found that compounds with a 7-(4-fluorobenzyl)oxy moiety displayed significant activity toward AChE. Specifically, a compound with this moiety showed an IC50 value of 0.16 μM, indicating potent inhibitory activity. This suggests potential applications in treating diseases related to cholinesterase inhibition, such as Alzheimer's disease (Ghanei-Nasab et al., 2016).
Fluorometric Probes for Mercury Detection
In the field of environmental chemistry, derivatives of 7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one have been utilized as fluorometric probes for detecting mercury (Hg2+). A study by Mubarok et al. (2016) in "RSC Advances" designed probes like 7-((4-(tert-butyldiphenylsilyloxy)benzyl)oxy)-8-(difluoromethyl)coumarin (DPF1), demonstrating a proof-of-concept for mercury detection. This application is crucial for environmental monitoring and safety (Mubarok et al., 2016).
Synthesis of Chroman-4-Ones
The compound has been used in the synthesis of various chroman-4-ones. Sosnovskikh et al. (2002) reported the synthesis of 2-methyl-2-trifluoromethylchroman-4-ones, which are analogues of natural lactarochromal. This demonstrates the compound's utility in organic synthesis and its potential in creating pharmacologically active molecules (Sosnovskikh & Usachev, 2002).
Synthesis of Thienoangelicin Derivatives
7-[(4-fluorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one derivatives have been explored in the synthesis of thienoangelicin derivatives. A study by Olomola and Mphahlele (2020) in the "Journal of Fluorine Chemistry" showed the conversion of 2-(trifluoromethyl)–substituted 4H-furo[2,3-h]chromen-4-ones into thienoangelicin analogues, highlighting its potential in medicinal chemistry (Olomola & Mphahlele, 2020).
Propiedades
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F4O3/c18-11-3-1-10(2-4-11)9-23-12-5-6-13-14(17(19,20)21)8-16(22)24-15(13)7-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLZYBFJGVRDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)

![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)



![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)




